N-(4-ethoxy-2-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
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Description
N-(4-ethoxy-2-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a useful research compound. Its molecular formula is C18H17N3O5S and its molecular weight is 387.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Transformations
Studies have delved into the synthetic routes and chemical transformations of related compounds, providing insight into how modifications in chemical structure can influence properties and potential applications. For instance, research by Hartenstein and Sicker (1993) explored the synthesis of cyclic hydroxamic acids and lactams, highlighting procedures that could be relevant for derivatives of N-(4-ethoxy-2-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide in creating bioactive molecules or materials with specific chemical functions (Hartenstein & Sicker, 1993).
Pharmacological Potential
Further research has investigated the compound's pharmacological potential. For example, Koppireddi et al. (2013) synthesized novel acetamide derivatives to evaluate their anti-inflammatory and antioxidant activities, which suggests that structurally similar compounds, including this compound, could possess significant biological activities and therapeutic applications (Koppireddi et al., 2013).
Antifungal and Antitumor Activities
Another angle of research focuses on the antifungal and antitumor activities of acetamide derivatives. Gupta and Wagh (2006) have synthesized compounds showing promising antifungal properties against various pathogens. This line of inquiry supports the exploration of this compound derivatives for potential antifungal and antitumor applications, paving the way for the development of new therapeutic agents (Gupta & Wagh, 2006).
Metabolism and Detoxification Studies
Additionally, studies on the metabolism and detoxification mechanisms of chloroacetamide herbicides and their metabolites in human and rat liver microsomes by Coleman et al. (2000) provide a framework for understanding how related compounds, including this compound, might be processed in biological systems. This research is crucial for assessing the safety, environmental impact, and potential pharmacokinetic properties of such compounds (Coleman et al., 2000).
Properties
IUPAC Name |
N-(4-ethoxy-2-nitrophenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c1-2-26-11-7-8-12(14(9-11)21(24)25)19-17(22)10-16-18(23)20-13-5-3-4-6-15(13)27-16/h3-9,16H,2,10H2,1H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNQKGVTDXPQBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.